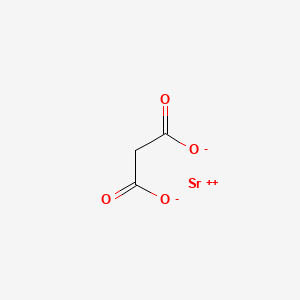

Strontium malonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

183133-72-4 |

|---|---|

Molecular Formula |

C3H2O4Sr |

Molecular Weight |

189.67 g/mol |

IUPAC Name |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |

InChI Key |

LVZZABGEQTZXHP-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Other CAS No. |

183133-72-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Strontium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for strontium malonate, a compound of interest in pharmaceutical and materials science research. The following sections detail the core synthetic routes, offering in-depth experimental protocols, comparative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound (Sr(C₃H₂O₄)) is an organic salt formed between the strontium cation (Sr²⁺) and the malonate anion. Strontium-containing compounds have garnered significant attention in the biomedical field, particularly for their potential applications in the treatment of osteoporosis and other bone-related disorders. The malonate moiety offers a dicarboxylic acid structure that can effectively chelate the strontium ion. The synthesis of pure, well-characterized this compound is crucial for its evaluation in various applications. This guide outlines the most common and effective methods for its preparation.

Core Synthesis Methodologies

There are three primary methods for the synthesis of this compound:

-

Method 1: Reaction of Malonic Acid with Strontium Carbonate. This is a widely employed method that offers high yields and the formation of a specific hydrate.

-

Method 2: Neutralization Reaction of Malonic Acid with Strontium Hydroxide (B78521). A classic acid-base reaction, this method's efficiency can be influenced by reaction conditions.

-

Method 3: Salt Metathesis (Double Displacement) Reaction. This approach involves the reaction of a soluble strontium salt with a soluble malonate salt, leading to the precipitation of the less soluble this compound.

The selection of a particular method may depend on factors such as desired purity, yield, reaction conditions, and the availability of starting materials.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison of the different synthetic routes, the following table summarizes the key quantitative data associated with each method.

| Parameter | Method 1: Strontium Carbonate | Method 2: Strontium Hydroxide | Method 3: Salt Metathesis |

| Typical Yield | High[1] | Variable, can be low at RT[1] | Generally high |

| Purity | High, can yield pure sesquihydrate[1] | Purity can be affected by side reactions | Dependent on reactant purity and washing |

| Reaction Temperature | ≤ 40 °C[1] | Can be performed at RT or elevated temperatures | Typically at room temperature |

| Reaction Time | Approximately 120 minutes[1] | Variable | Relatively fast, precipitation-driven |

| Key Advantage | High yield of a specific hydrate, good for temperature-sensitive compounds.[1] | Straightforward acid-base chemistry. | Rapid precipitation of the product. |

| Key Disadvantage | Evolution of CO₂ gas needs to be managed. | Yields can be low at room temperature.[1] | Requires preparation of a soluble malonate salt. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the key synthesis methods.

Method 1: Synthesis from Strontium Carbonate and Malonic Acid

This method is favored for its high yield and the ability to produce this compound sesquihydrate. The reaction is driven by the formation and escape of carbon dioxide gas.[1]

Reaction: SrCO₃(s) + CH₂(COOH)₂(aq) → Sr(CH₂(COO)₂)(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, suspend malonic acid in deionized water.

-

While stirring vigorously, slowly add a stoichiometric amount of strontium carbonate powder to the malonic acid suspension.

-

Maintain the reaction temperature at or below 40 °C to prevent potential degradation of the malonate.[1]

-

Continue stirring for approximately 120 minutes. The reaction is complete when the evolution of carbon dioxide gas ceases.[1]

-

The product, this compound sesquihydrate, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials.

-

Dry the product under vacuum at a low temperature to obtain pure this compound sesquihydrate.

Method 2: Synthesis from Strontium Hydroxide and Malonic Acid

This is a standard acid-base neutralization reaction. The yield can be influenced by temperature and the hydration enthalpy of the anions.

Reaction: Sr(OH)₂(aq) + CH₂(COOH)₂(aq) → Sr(CH₂(COO)₂)(aq) + 2H₂O(l)

Experimental Protocol:

-

Prepare an aqueous solution of strontium hydroxide. Gentle heating may be required to dissolve the strontium hydroxide completely.

-

In a separate vessel, dissolve a stoichiometric amount of malonic acid in deionized water.

-

Slowly add the malonic acid solution to the strontium hydroxide solution with constant stirring.

-

The reaction is typically carried out at room temperature, but for certain strontium salts, elevated temperatures (e.g., 100 °C) may be employed to obtain specific crystal forms.

-

Upon mixing, this compound will precipitate from the solution.

-

Allow the mixture to stir for a sufficient time to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the product with cold deionized water.

-

Dry the this compound in a desiccator or under vacuum.

Method 3: Synthesis via Salt Metathesis

This method relies on the low aqueous solubility of this compound compared to the starting salts.

Reaction: SrCl₂(aq) + Na₂--INVALID-LINK-- → Sr(CH₂(COO)₂)(s) + 2NaCl(aq)

Experimental Protocol:

-

Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride (SrCl₂).

-

In a separate beaker, prepare an aqueous solution of a soluble malonate salt, such as disodium (B8443419) malonate (Na₂[CH₂(COO)₂]).

-

Slowly add the strontium chloride solution to the disodium malonate solution with continuous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Isolate the this compound precipitate by filtration.

-

Thoroughly wash the collected solid with deionized water to remove the soluble byproduct (e.g., NaCl) and any unreacted starting materials.

-

Dry the final product under vacuum.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and chemical transformations described in this guide.

Caption: Workflow for this compound Synthesis via the Strontium Carbonate Method.

Caption: Workflow for this compound Synthesis via the Strontium Hydroxide Method.

Caption: Workflow for this compound Synthesis via the Salt Metathesis Method.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and crystallinity. Commonly used analytical techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline structure of the product.[2][3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the malonate carboxylate groups and confirm the absence of starting materials.[2][3]

-

Raman Spectroscopy: To complement FTIR data and provide further information on the molecular structure.[2][3]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and water of hydration content.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Conclusion

This guide has detailed the primary methods for the synthesis of this compound, providing a foundation for researchers and professionals in the fields of drug development and materials science. The choice of synthesis method will be guided by the specific requirements of the intended application, with considerations for yield, purity, and scalability. The provided protocols and comparative data serve as a valuable resource for the successful preparation and characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Strontium Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium malonate, the strontium salt of malonic acid, is a compound of increasing interest in the biomedical and pharmaceutical fields. Its potential therapeutic applications, particularly in the treatment of bone-related disorders such as osteoporosis, have driven research into its chemical and biological properties. Strontium-containing compounds, notably strontium ranelate, have been shown to simultaneously promote bone formation and inhibit bone resorption, a dual-action mechanism that makes them attractive candidates for osteoporosis therapy.[1] this compound, as a calcium-sensing receptor (CaSR) agonist, is believed to play a significant role in these processes.[2][3]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its implicated signaling pathways.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₂O₄Sr | [3] |

| Molecular Weight | 189.66 g/mol | [3] |

| CAS Number | 63524-05-0 | [3] |

| Appearance | White crystalline powder/solid | [3] |

| Solubility in Water | 1.6 g/L to ~100 g/L at room temperature | [4] |

| Melting Point | Decomposes upon heating. | [5] |

| Crystal Structure | Orthorhombic | |

| Hydrated Form | This compound sesquihydrate (Sr(C₃H₂O₄)·1.5H₂O) is also known. | [4] |

Spectroscopic and Structural Data

X-ray Diffraction (XRD)

Powder XRD analysis confirms the crystalline nature of this compound. The observed d-values from diffraction patterns are in good agreement with standard values.[6]

| 2θ (degrees) | d-observed (Å) | d-standard (Å) |

| 21.9164 | 4.0522 | 4.072 |

| 28.2629 | 3.1551 | 3.169 |

| 39.1510 | 2.2991 | 2.353 |

| 42.3577 | 2.1321 | 2.167 |

| 44.5332 | 2.0329 | 2.121 |

| 46.0176 | 1.9707 | 2.061 |

| 69.1597 | 1.3572 | 1.730 |

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are crucial for identifying the functional groups and coordination modes within this compound. The vibrational spectra are characterized by bands corresponding to the carboxylate and methylene (B1212753) groups of the malonate ligand.

| Wavenumber (cm⁻¹) | Assignment (FT-IR) | Assignment (Raman) |

| ~3000-2400 | C-H stretching | C-H stretching |

| ~1600-1550 | Asymmetric COO⁻ stretching | Asymmetric COO⁻ stretching |

| ~1450-1400 | Symmetric COO⁻ stretching | Symmetric COO⁻ stretching |

| ~1250 | CH₂ wagging | CH₂ wagging |

| ~950 | C-C stretching | C-C stretching |

| ~600-500 | O-C-O bending | O-C-O bending |

| ~470 | Sr-O stretching |

Note: The exact peak positions may vary slightly depending on the experimental conditions and sample preparation.[5][7]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the thermal decomposition pathway of strontium compounds. For hydrated strontium oxalate, a related dicarboxylate, the decomposition occurs in distinct steps: dehydration followed by the decomposition of the anhydrous salt to strontium carbonate, and finally to strontium oxide at higher temperatures.[8][9] A similar multi-stage decomposition is expected for this compound, with the malonate decomposing to strontium carbonate. The decomposition of the malonate complex of strontium has been reported to occur at approximately 335°C.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of malonic acid with a strontium salt, such as strontium carbonate.[10]

Materials:

-

Malonic acid (C₃H₄O₄)

-

Strontium carbonate (SrCO₃)

-

Deionized water

Procedure:

-

Prepare a suspension of malonic acid in deionized water.

-

Slowly add strontium carbonate to the malonic acid suspension with continuous stirring. The reaction is typically carried out at a controlled temperature, for example, at or below 40°C.[10]

-

Continue stirring the reaction mixture for a sufficient period (e.g., 120 minutes) to ensure complete reaction.[10]

-

The dissolved this compound can be induced to precipitate by evaporating the water, thereby concentrating the salt above its solubility limit (concentrations at or above 1.6 g/L).[4]

-

Isolate the precipitated this compound by filtration.

-

The resulting product can be washed with a suitable solvent and dried. This method can yield high-purity this compound, including its sesquihydrate form.[4][10]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11]

-

A goniometer for precise crystal orientation.

-

A cryo-system for low-temperature data collection to minimize thermal vibrations.[11]

Procedure:

-

Crystal Selection and Mounting: Select a well-formed single crystal of this compound (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop or glass fiber on a goniometer head.[11][12][13]

-

Unit Cell Determination: Center the crystal in the X-ray beam and collect initial diffraction frames to determine the unit cell parameters and crystal system.[11]

-

Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of scans.[11]

-

Data Reduction and Structure Solution: Process the raw diffraction data to obtain integrated intensities for each reflection. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[13]

Biological Activity and Signaling Pathways

This compound's therapeutic potential stems from its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in bone metabolism.[2] Activation of the CaSR by strontium ions mimics the effect of calcium, leading to downstream signaling cascades that influence the activity of bone cells.

Effect on Osteoblasts (Bone-Forming Cells)

Strontium has been shown to promote osteoblast proliferation, differentiation, and survival.[1] Activation of the CaSR by strontium can trigger multiple downstream signaling pathways:

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation and differentiation.

-

Akt Pathway: The Akt (or Protein Kinase B) pathway is a major signaling cascade that promotes cell survival and inhibits apoptosis.[14]

-

TGF-β/Smad Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in regulating a wide range of cellular processes, including osteoblast differentiation.[15][16][17][18]

Effect on Osteoclasts (Bone-Resorbing Cells)

In addition to its anabolic effects on osteoblasts, strontium also exhibits anti-resorptive properties by inhibiting the differentiation and activity of osteoclasts.[1] This dual action of promoting bone formation while inhibiting bone resorption makes strontium compounds like this compound promising therapeutic agents for osteoporosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways activated by strontium in osteoblasts, leading to enhanced bone formation.

Caption: Strontium-activated signaling pathways in osteoblasts.

Experimental Workflow for Studying Signaling Pathways

A typical workflow to investigate the effect of this compound on cellular signaling pathways is outlined below.

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

This compound is a chemically well-defined compound with significant potential in the development of new therapies for bone disorders. Its ability to act as a calcium-sensing receptor agonist provides a clear mechanism for its biological activity. This technical guide has summarized the core chemical properties, provided detailed experimental protocols, and visualized the key signaling pathways associated with this compound. Further research into its long-term efficacy, safety profile, and formulation development will be crucial for its successful translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 17. bosterbio.com [bosterbio.com]

- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of Strontium Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of strontium malonate (SrC₃H₂O₄). A comprehensive understanding of the solid-state structure of this compound is crucial for researchers in materials science and pharmaceutical development, where malonate salts can play a role in coordination polymers and as counterions for active pharmaceutical ingredients. This document outlines the key crystallographic parameters, details the experimental protocols for its characterization, and visualizes the intricate structural features and analytical workflows.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a complex and fascinating three-dimensional network. The key crystallographic data and structural parameters are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Chemical Formula | SrC₃H₂O₄ |

| Formula Weight | 209.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnan |

| a (Å) | 6.7538 (4) |

| b (Å) | 10.6270 (8) |

| c (Å) | 12.6744 (11) |

| Volume (ų) | 909.5 |

| Z | 8 |

| Calculated Density (g/cm³) | 3.06 |

| R-factor | 0.026 |

Table 2: Selected Bond Distances for this compound [1]

| Bond | Distance (Å) |

| Sr-O(1) | 2.639 (3) |

| Sr-O(2) | 2.601 (3) |

| Sr-O(2') | 2.800 (3) |

| Sr-O(3) | 2.614 (3) |

| Sr-O(4) | 2.613 (3) |

| Sr-O(4') | 2.721 (3) |

| Sr-O(4'') | 2.553 (3) |

Table 3: Selected Bond Angles for this compound [1]

| Angle | Degree (°) |

| O(1)-Sr-O(2) | 128.9 (1) |

| O(1)-Sr-O(3) | 70.4 (1) |

| O(2)-Sr-O(3) | 82.5 (1) |

| C(1)-C(2)-C(3) | 112.5 (3) |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Crystal Synthesis: Single Diffusion Gel Technique

Single crystals of this compound can be grown using a silica (B1680970) gel medium, which allows for slow and controlled diffusion of reactants, promoting the formation of well-ordered crystals.[2]

Materials:

-

Sodium metasilicate (B1246114) solution (specific gravity adjusted)

-

Malonic acid solution (e.g., 1 M)

-

Strontium chloride solution (e.g., 1 M)

-

Glass test tubes

Procedure:

-

A gel is prepared by acidifying a solution of sodium metasilicate with malonic acid. The pH and specific gravity of the solution are carefully controlled to achieve a firm, transparent gel.

-

The gel is allowed to set in glass test tubes.

-

Once the gel has set, an aqueous solution of strontium chloride is carefully layered on top of the gel.

-

The test tubes are sealed and left undisturbed at a constant temperature.

-

Over time, the strontium ions diffuse into the gel and react with the malonate ions, leading to the slow nucleation and growth of this compound crystals within the gel matrix.

-

After a suitable growth period (weeks to months), the crystals are carefully harvested from the gel, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction. The following protocol outlines the general steps for data collection and structure refinement.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cryostream for low-temperature data collection.

Procedure:

-

Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. The final R-factor of 0.026 indicates a high level of agreement between the calculated and observed structure factors.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment of the strontium ion within the crystal lattice.

Structural Discussion

The crystal structure of this compound is a three-dimensional coordination polymer.[1] The strontium ion (Sr²⁺) is nine-coordinate, surrounded by oxygen atoms from the carboxylate groups of the malonate ions. This coordination polyhedron can be described as a distorted tricapped trigonal prism.[1] The malonate ion acts as a multidentate ligand, bridging multiple strontium centers and forming both six-membered and four-membered chelate rings.[1] This intricate network of coordination bonds results in a highly stable crystalline lattice. The C-C-C angle within the malonate ion is notably 112.5 (3)°, which is a consequence of the conformational constraints imposed by the chelate ring formation.[1] The connectivity of the SrO₉ polyhedra through shared edges and corners is responsible for the extension of the structure into a three-dimensional framework.[1]

Conclusion

The detailed structural analysis of this compound provides fundamental insights into the coordination chemistry of strontium and the versatile ligating behavior of the malonate anion. The orthorhombic crystal system and the complex three-dimensional network underscore the importance of careful crystal growth techniques to obtain high-quality specimens suitable for diffraction studies. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers working on the design and synthesis of new materials and pharmaceutical salts based on malonate coordination chemistry.

References

An In-depth Technical Guide to the Physical Properties of Strontium Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of strontium malonate (Sr(C₃H₂O₄)). This compound is a salt of significant interest, particularly in the pharmaceutical industry, for its potential therapeutic applications in bone-related disorders such as osteoporosis.[1] Its mechanism of action is attributed to its role as a calcium-sensing receptor (CaSR) agonist, which dually stimulates bone formation and inhibits bone resorption. A thorough understanding of its physical characteristics is paramount for its development as a drug substance, influencing formulation, bioavailability, and stability. This document collates quantitative data on its molecular and crystallographic properties, details experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a white solid powder.[1] The fundamental physical and chemical properties of both anhydrous and hydrated forms of this compound are summarized below.

Molecular Properties

The basic molecular properties of anhydrous this compound are presented in Table 1.

Table 1: Molecular Properties of Anhydrous this compound

| Property | Value | Source |

| Chemical Formula | C₃H₂O₄Sr | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

| Elemental Analysis | C: 19.00%, H: 1.06%, O: 33.74%, Sr: 46.20% | [1] |

| CAS Number | 63524-05-0 | [1] |

| Appearance | Solid powder | [1] |

Solubility

The solubility of this compound in water at room temperature is reported to be in the range of 1 to 100 g/L. This relatively broad range suggests that its solubility can be influenced by factors such as pH and the presence of other ions.

Thermal Properties

While a definitive melting point for this compound has not been established, thermal decomposition is expected to be the primary thermal event. The thermal decomposition of related strontium carboxylates, such as strontium oxalate, proceeds via the formation of strontium carbonate, which then decomposes at higher temperatures to strontium oxide. A similar pathway can be anticipated for this compound. The decomposition of strontium carbonate typically begins at temperatures above 1100°C.

Crystallographic Properties

The crystal structure of this compound has been a subject of investigation, with reports identifying both an orthorhombic and a monoclinic form. The existence of different crystalline forms (polymorphism) is a critical consideration in drug development, as it can impact solubility, stability, and bioavailability.

Orthorhombic this compound

An orthorhombic crystal structure for anhydrous this compound has been described. The crystallographic data for this form are summarized in Table 2.

Table 2: Crystallographic Data for Orthorhombic this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnan |

| a (Å) | 6.7538 (4) |

| b (Å) | 10.6270 (8) |

| c (Å) | 12.6744 (11) |

| Volume (ų) | 909.54 |

| Z | 8 |

| Calculated Density (g/cm³) | 2.77 |

Monoclinic this compound Sesquihydrate

A monoclinic form, specifically a sesquihydrate, has also been identified. Its crystallographic parameters are detailed in Table 3.

Table 3: Crystallographic Data for Monoclinic this compound Sesquihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.3345 (9) |

| b (Å) | 7.4665 (4) |

| c (Å) | 12.4493 (7) |

| β (°) | 115.052 (3) |

| Volume (ų) | 1207.82 |

| Z | 8 |

| Calculated Density (g/cm³) | 2.37 |

Biological Activity and Signaling Pathway

This compound's therapeutic potential stems from its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor. By acting as a CaSR agonist, strontium mimics the effect of calcium, leading to the activation of intracellular signaling cascades that modulate bone cell activity.

Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize this compound via a precipitation reaction.

Materials:

-

Strontium carbonate (SrCO₃)

-

Malonic acid (C₃H₄O₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous suspension of malonic acid.

-

Slowly add strontium carbonate to the malonic acid suspension while stirring. The reaction is maintained at a temperature at or below 40°C.

-

Continue stirring for approximately 120 minutes to ensure complete reaction.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified this compound in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Caption: Experimental workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure of this compound.

Materials:

-

Single crystals of this compound

-

Goniometer head

-

Cryoprotectant (e.g., Paratone-N oil)

-

Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα) and detector

Procedure:

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Coat the crystal in a cryoprotectant and mount it on a goniometer head.

-

Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Determine the unit cell and orientation matrix from initial diffraction frames. Collect a full dataset of diffraction intensities by rotating the crystal.

-

Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Thermal Analysis (TGA/DTA)

Objective: To investigate the thermal stability and decomposition of this compound.

Materials:

-

This compound powder

-

Thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA)

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DTA instrument.

-

Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss steps corresponding to dehydration and decomposition. Analyze the DTA curve (temperature difference vs. temperature) to identify endothermic or exothermic events associated with these processes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound powder

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press)

-

Potassium bromide (KBr), if using the pellet method

Procedure (ATR method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum to identify characteristic absorption bands for the carboxylate and other functional groups.

Raman Spectroscopy

Objective: To obtain vibrational information complementary to FTIR spectroscopy.

Materials:

-

This compound powder or single crystal

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

Procedure:

-

Place the this compound sample on the microscope stage of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over the desired spectral range.

-

Analyze the spectrum for characteristic Raman scattering peaks, particularly those related to the strontium-oxygen and carboxylate vibrations.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound. The presented information, from its fundamental molecular characteristics to its complex crystallographic and biological properties, provides a solid foundation for researchers and professionals in the field of drug development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this promising compound. Further research to refine the solubility profile and definitively map the thermal decomposition pathway will be invaluable for the continued development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to the Thermal Decomposition of Strontium Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of strontium malonate. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds, primarily calcium malonate, and the established principles of thermal analysis of alkaline earth metal carboxylates. This guide outlines the expected multi-stage decomposition pathway, provides detailed experimental protocols for characterization, and presents quantitative data from related compounds to serve as a predictive framework for the behavior of this compound.

Introduction

This compound, the strontium salt of malonic acid, is a compound of interest in various fields, including materials science and as a potential precursor in the synthesis of advanced materials. Understanding its thermal stability and decomposition mechanism is crucial for its handling, processing, and application. The thermal decomposition of metal carboxylates is a complex process involving dehydration, decarboxylation, and the formation of intermediate species before yielding the final metal oxide. This guide details the expected thermal behavior of this compound when subjected to a controlled temperature program.

Predicted Thermal Decomposition Pathway

Based on the well-documented thermal decomposition of calcium malonate and other alkaline earth metal dicarboxylates, the thermal degradation of this compound hydrate (B1144303) (SrC₃H₂O₄·nH₂O) is anticipated to occur in three primary stages.[1]

Stage 1: Dehydration The initial stage involves the loss of water of hydration to form anhydrous this compound. The temperature at which this occurs and whether it is a single or multi-step process depends on the number of water molecules and their bonding within the crystal lattice.

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous salt decomposes. This is the most complex stage, where the malonate anion breaks down. The primary solid product of this stage is expected to be strontium carbonate (SrCO₃). The gaseous products are likely to be a mixture of carbon dioxide (CO₂) and ketene (B1206846) (CH₂=C=O), by analogy with other metal malonates.[1] An alternative pathway, considering the decomposition of malonic acid itself, could involve the formation of strontium acetate (B1210297) as an intermediate, with the release of carbon dioxide.[2]

Stage 3: Decomposition of Strontium Carbonate The final stage is the decomposition of the intermediate strontium carbonate to strontium oxide (SrO), with the liberation of carbon dioxide. This is a high-temperature process, and the stability of alkaline earth metal carbonates increases down the group.[3]

The proposed overall decomposition can be summarized by the following reactions:

-

Dehydration: SrC₃H₂O₄·nH₂O(s) → SrC₃H₂O₄(s) + nH₂O(g)

-

Decomposition of Anhydrous Malonate: SrC₃H₂O₄(s) → SrCO₃(s) + CH₂=C=O(g) (and other potential gaseous products)

-

Decomposition of Strontium Carbonate: SrCO₃(s) → SrO(s) + CO₂(g)

Quantitative Analysis (Based on Analogy with Calcium Malonate)

The following tables summarize the quantitative data for the thermal decomposition of calcium malonate dihydrate, which can be used as an initial estimate for the behavior of this compound. It is important to note that the decomposition temperatures for strontium compounds are generally higher than for their calcium counterparts due to the increased thermal stability of heavier alkaline earth metal salts.[4]

Table 1: Predicted Decomposition Stages of this compound (Inferred from Calcium Malonate Data)

| Decomposition Stage | Predicted Temperature Range (°C) | Solid Product | Gaseous Product(s) |

| Stage 1: Dehydration | 100 - 250 | Anhydrous this compound (SrC₃H₂O₄) | Water (H₂O) |

| Stage 2: Decomposition of Anhydrous Malonate | 250 - 550 | Strontium Carbonate (SrCO₃) | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |

| Stage 3: Decomposition of Strontium Carbonate | > 900 | Strontium Oxide (SrO) | Carbon Dioxide (CO₂) |

Table 2: Theoretical Mass Loss for this compound Dihydrate (SrC₃H₂O₄·2H₂O, Molar Mass: 227.68 g/mol )

| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |

| Stage 1: Dehydration | SrC₃H₂O₄·2H₂O → SrC₃H₂O₄ + 2H₂O | 15.81 |

| Stage 2: Decomposition of Anhydrous Malonate | SrC₃H₂O₄ → SrCO₃ + C₂H₂O | 18.45 |

| Stage 3: Decomposition of Strontium Carbonate | SrCO₃ → SrO + CO₂ | 19.33 |

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound requires a suite of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

-

Instrument: A thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of this compound hydrate.

-

Crucible: Alumina or platinum.

-

Temperature Program: Heat from ambient temperature to 1200°C.

-

Heating Rate: A constant heating rate, typically 10°C/min.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[5]

-

Procedure:

-

Tare the TGA instrument with an empty crucible.

-

Accurately weigh the sample into the tared crucible.

-

Place the crucible in the TGA furnace.

-

Start the temperature program under a continuous flow of the purge gas.

-

Record the mass loss as a function of temperature.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify endothermic and exothermic events associated with dehydration, phase transitions, and decomposition.

-

Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

-

Sample Preparation: Same as for TGA.

-

Atmosphere: Same as for TGA.

-

Heating Program: Same as for TGA.

-

Procedure: The DTA/DSC analysis is typically run concurrently with the TGA measurement to correlate thermal events with mass loss steps.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during each decomposition stage.

-

Instrumentation: A TGA instrument coupled to a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS).[6]

-

Procedure:

-

The TGA is operated as described in section 4.1.

-

The evolved gases from the TGA furnace are transported through a heated transfer line to the FTIR gas cell or the MS inlet.

-

FTIR spectra or mass spectra of the evolved gases are collected continuously throughout the TGA run.

-

The spectra are correlated with the mass loss events to identify the gaseous products at each decomposition stage.

-

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

The multi-stage thermal decomposition of this compound hydrate is illustrated in the following diagram.

Caption: Proposed three-stage thermal decomposition of this compound hydrate.

Conclusion

References

Strontium Malonate as a Calcium-Sensing Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium malonate is emerging as a molecule of interest for its potential therapeutic applications, particularly in the context of bone health. Its mechanism of action is believed to be mediated, at least in part, through its activity as an agonist of the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth overview of the current understanding of strontium's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize this interaction. While much of the detailed research has been conducted with other strontium salts, such as strontium ranelate, the data presented here on the strontium ion (Sr²⁺) provides a foundational understanding applicable to this compound. This document aims to be a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the CaSR.

Introduction to the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining systemic calcium homeostasis.[1] It is highly expressed in the parathyroid glands and kidney, where it regulates parathyroid hormone (PTH) secretion and calcium reabsorption, respectively.[1] The CaSR possesses a large extracellular domain that binds to divalent cations, most notably calcium (Ca²⁺). Upon activation, the CaSR can couple to multiple G-protein subtypes, leading to the initiation of several intracellular signaling pathways.

Strontium as a CaSR Agonist

Strontium, being in the same group as calcium in the periodic table, acts as a potent agonist at the CaSR.[2] Studies have demonstrated that the strontium ion (Sr²⁺) can activate the CaSR and trigger downstream signaling cascades in a manner similar to Ca²⁺.[3] This agonistic activity is central to the proposed therapeutic effects of strontium salts in conditions like osteoporosis, where it is thought to modulate bone cell function by mimicking the effects of elevated extracellular calcium.[4]

Biased Agonism of Strontium

Emerging evidence suggests that strontium may act as a biased agonist at the CaSR.[1][5] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the context of the CaSR, strontium has been shown to exhibit a bias towards the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), over the pathway leading to intracellular calcium mobilization.[1][5] This biased signaling may have significant implications for the therapeutic profile of strontium compounds, potentially allowing for the selective activation of pathways involved in desired cellular responses while avoiding others that might lead to adverse effects.

CaSR Signaling Pathways Activated by Strontium

Activation of the CaSR by strontium initiates a cascade of intracellular events primarily through two major signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the MAPK pathway.

Gq/11-PLC-IP3/DAG Pathway and Intracellular Calcium Mobilization

Upon strontium binding, the CaSR undergoes a conformational change that activates the Gq/11 family of G-proteins. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).

Figure 1. Gq/11 signaling pathway activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The CaSR can also signal through the MAPK pathway, leading to the phosphorylation and activation of ERK1/2.[6] This pathway is implicated in the regulation of cell proliferation, differentiation, and survival. As mentioned, strontium appears to preferentially activate this pathway. The activation of the MAPK pathway by CaSR can be initiated through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms.

Figure 2. MAPK/ERK signaling pathway activated by this compound.

Quantitative Data on Strontium as a CaSR Agonist

Table 1: In Vitro Potency of Strontium on CaSR-Mediated Signaling

| Signaling Pathway | Cell Line | Strontium Salt | Potency (EC₅₀) | Efficacy (vs. Ca²⁺) | Reference |

| Inositol Phosphate Accumulation | CHO-CaSR | Strontium Chloride | ~3.8 mM | Similar | [3] |

| Intracellular Ca²⁺ Mobilization | HEK293-CaSR | Strontium Chloride | Less potent than Ca²⁺ | Lower | [7] |

| ERK1/2 Phosphorylation | HEK293-CaSR | Strontium Chloride | Equipotent to Ca²⁺ | Similar | [7] |

| Calcitonin Secretion | Rat Medullary Thyroid Carcinoma 6-23 cells | Strontium Chloride | More potent than Ca²⁺ | Similar | [5] |

Note: The exact EC₅₀ values can vary depending on the experimental conditions and cell line used.

Table 2: Effects of Strontium on Osteoblast and Osteoclast Activity

| Cell Type | Effect | Concentration Range | Reference |

| Human Adipose-Derived Stem Cells (hASCs) | Promoted osteogenic differentiation | 25–500 μM | [8][9] |

| Human Adipose-Derived Stem Cells (hASCs) | Inhibited osteogenic differentiation and promoted apoptosis | 1000–3000 μM | [8][9] |

| Primary Murine Osteoblasts | Stimulated cell replication | 1-10 mM | [6] |

| Human Osteoclasts | Inhibited maturation and resorption | 20 mM | [7] |

Detailed Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the activity of this compound as a CaSR agonist.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CaSR activation.

Materials:

-

HEK293 cells stably expressing the human CaSR (HEK293-CaSR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

-

Positive control (e.g., CaCl₂)

-

Fluorescence plate reader with automated injection capabilities

Experimental Workflow:

Figure 3. Workflow for Intracellular Calcium Mobilization Assay.

Procedure:

-

Cell Seeding: Seed HEK293-CaSR cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Compound Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.

-

Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time to capture the transient calcium response.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀ and maximum response (Emax).

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a key downstream effector in the MAPK pathway.

Materials:

-

HEK293-CaSR cells

-

Cell culture medium

-

6-well or 12-well cell culture plates

-

Serum-free medium

-

This compound stock solution

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Seeding and Serum Starvation: Seed HEK293-CaSR cells in multi-well plates and grow to near confluence. Before the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against t-ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration to determine the EC₅₀ and Emax.

Conclusion

This compound holds promise as a therapeutic agent acting through the Calcium-Sensing Receptor. The available evidence, primarily from studies with other strontium salts, indicates that the strontium ion is a potent, and likely biased, agonist of the CaSR, preferentially activating the MAPK/ERK signaling pathway. This technical guide provides a comprehensive framework for researchers to investigate the specific properties of this compound. Further studies are warranted to elucidate the precise quantitative effects of this compound on CaSR activation and to understand the potential influence of the malonate counter-ion on its pharmacological profile. The detailed experimental protocols provided herein offer a starting point for the rigorous characterization of this and other novel CaSR modulators.

References

- 1. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent effects of strontium and calcium‐sensing receptor positive allosteric modulators (calcimimetics) on human osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Molecular formula and weight of strontium malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of strontium malonate, a compound of interest in biomedical research, particularly in the context of bone metabolism.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data form the basis for stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₂O₄Sr | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

The molecular weight is derived from the atomic weights of its constituent elements: Strontium (Sr), Carbon (C), Hydrogen (H), and Oxygen (O).

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Strontium | Sr | 87.62 | 1 | 87.62 |

| Carbon | C | 12.011 | 3 | 36.033 |

| Hydrogen | H | 1.008 | 2 | 2.016 |

| Oxygen | O | 15.999 | 4 | 63.996 |

| Total | 189.665 |

Physicochemical Properties

This compound typically presents as a solid powder.[1] Further characterization of its physical and chemical properties, such as solubility and stability, is crucial for its application in experimental and developmental settings.

Biological Context and Potential Applications

This compound has been identified as a calcium-sensing receptor agonist.[1] This characteristic positions it as a compound of interest for potential therapeutic applications, notably in the management of postmenopausal osteoporosis.[1] The malonate moiety is the ionized form of malonic acid, a simple dicarboxylic acid.

Further research into the specific signaling pathways activated by this compound and detailed experimental protocols for its synthesis and biological evaluation is ongoing. As more data becomes available, the understanding of its mechanism of action and therapeutic potential will be further elucidated.

Future Directions

A comprehensive understanding of this compound for drug development necessitates further investigation into its pharmacological and toxicological profiles. Key areas for future research include:

-

Detailed Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand its behavior in biological systems.

-

Mechanism of Action: Elucidation of the specific signaling cascades initiated by the activation of the calcium-sensing receptor.

-

In Vivo Efficacy: Preclinical and clinical studies to validate its therapeutic effects on bone density and fracture risk.

-

Formulation Development: Optimization of delivery systems to enhance bioavailability and patient compliance.

As the body of research on this compound expands, this document will be updated to reflect the latest findings and provide a more in-depth resource for the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of Strontium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for strontium malonate, with a focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The information presented herein is intended to support research and development activities where the characterization of this compound is essential.

Introduction

This compound (SrC₃H₂O₄) is a metal carboxylate that has garnered interest for its potential applications in various fields, including medicine. A thorough understanding of its structural and vibrational properties is crucial for its development and quality control. Spectroscopic techniques such as FTIR and Raman are powerful tools for elucidating the molecular structure and bonding within this compound. This guide summarizes the key spectroscopic data and provides detailed experimental protocols for its characterization.

Data Presentation

The following tables summarize the quantitative vibrational data for this compound obtained from FTIR and Raman spectroscopy. The assignments are based on the literature, primarily from the spectroscopic characterization of gel-grown this compound crystals.[1]

Table 1: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425 | Strong, Broad | ν(O-H) of lattice water |

| 2925 | Weak | ν(C-H) |

| 1595 | Very Strong | νₐₛ(COO⁻) |

| 1445 | Strong | δ(CH₂) |

| 1411 | Strong | νₛ(COO⁻) |

| 1215 | Medium | w(CH₂) |

| 955 | Medium | ν(C-C) |

| 865 | Medium | ρ(COO⁻) |

| 775 | Strong | δ(COO⁻) |

| 665 | Medium | w(COO⁻) |

| 615 | Medium | ν(Sr-O) |

| 565 | Medium | π(COO⁻) |

Abbreviations: ν - stretching; δ - bending/scissoring; w - wagging; ρ - rocking; π - out-of-plane bending; as - asymmetric; s - symmetric.

Table 2: FT-Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Weak | νₐₛ(CH₂) |

| 2935 | Weak | νₛ(CH₂) |

| 1598 | Weak | νₐₛ(COO⁻) |

| 1448 | Very Strong | δ(CH₂) |

| 1415 | Strong | νₛ(COO⁻) |

| 1210 | Weak | w(CH₂) |

| 1055 | Weak | ρ(CH₂) |

| 960 | Medium | ν(C-C) |

| 870 | Medium | ν(C-C) |

| 780 | Weak | δ(COO⁻) |

| 620 | Weak | ν(Sr-O) |

| 570 | Weak | π(COO⁻) |

| 410 | Weak | Rocking of chelate ring |

| 240 | Medium | Torsion |

| 150 | Strong | Lattice Modes |

| 90 | Very Strong | Lattice Modes |

Abbreviations: ν - stretching; δ - bending/scissoring; w - wagging; ρ - rocking; π - out-of-plane bending; as - asymmetric; s - symmetric.

Nuclear Magnetic Resonance (NMR) Data

A comprehensive search of the available scientific literature did not yield any specific ¹H or ¹³C NMR data for this compound. This is likely due to the ionic nature and potential low solubility of the salt in common NMR solvents, making solution-state NMR challenging. Solid-state NMR could be an alternative for characterization, but no such data has been reported.

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of this compound crystals as described in the literature.[1]

Synthesis of this compound Crystals (Gel Growth Method)

-

Gel Preparation:

-

Prepare a stock solution of sodium metasilicate (B1246114) (SMS) with a specific gravity of 1.03 g/cm³ in deionized water.

-

Mix the SMS solution with a 1 M solution of malonic acid to achieve a final pH of 6.5.

-

Pour the resulting solution into test tubes and allow it to set into a gel, which typically takes about 48 hours.

-

-

Crystal Growth:

-

Once the gel has set, carefully add a 0.5 M solution of strontium chloride as the supernatant over the gel.

-

Seal the test tubes and leave them undisturbed at ambient temperature.

-

Crystals of this compound will start to appear at the gel-supernatant interface over a period of several days to weeks.

-

-

Harvesting and Cleaning:

-

Carefully remove the grown crystals from the test tubes.

-

Wash the crystals thoroughly with deionized water to remove any residual reactants and gel.

-

Dry the crystals at room temperature.

-

FTIR Spectroscopy

-

Sample Preparation:

-

Grind a small amount of the dried this compound crystals into a fine powder using an agate mortar and pestle.

-

Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the FTIR spectrum of the KBr pellet using a suitable FTIR spectrometer.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

A resolution of 4 cm⁻¹ and an accumulation of 32 scans are common parameters.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder into a sample holder (e.g., a capillary tube or a well on a microscope slide).

-

-

Data Acquisition:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., a Nd:YAG laser at 1064 nm for FT-Raman to minimize fluorescence).

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal over a spectral range that covers the expected vibrational modes (e.g., 3500-50 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Vibrational Modes

Caption: Logical relationship of observed vibrational modes in this compound.

References

An In-depth Technical Guide to the Health and Safety of Strontium Malonate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Specific safety data for strontium malonate is limited. The information provided herein is a synthesis of available data for related compounds, including various strontium salts and malonates. This compound should be handled with a high degree of caution, assuming it may be hazardous until more specific toxicological data becomes available. Always consult with a qualified safety professional before handling this or any other chemical.

Introduction

This compound (CAS No. 63524-05-0) is a chemical compound with the molecular formula C₃H₂O₄Sr.[1] It is of interest to the research community, particularly in the context of its potential as a calcium-sensing receptor agonist for applications such as the treatment of postmenopausal osteoporosis.[1] Given its use in research and development, a thorough understanding of its health and safety profile is crucial for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the available health and safety information for this compound, drawing from data on related strontium and malonate compounds where specific data is absent.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The available data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 63524-05-0 | [1] |

| Molecular Formula | C₃H₂O₄Sr | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Stability | Stable for several weeks during ordinary shipping at ambient temperature. | [1] |

Hazard Identification and Toxicological Information

No specific toxicological studies for this compound were found in the public domain. Therefore, a conservative approach to hazard assessment is necessary, considering the potential toxicities of its components: strontium and malonic acid.

Strontium and its Salts:

-

Stable strontium is generally considered to have low toxicity.[2]

-

High doses of strontium can interfere with calcium metabolism and bone mineralization, particularly in young animals.[2][3]

-

Some strontium compounds, like strontium nitrate, can be oxidizing agents and may cause skin and eye irritation.[4][5]

-

Strontium metal reacts with water to produce flammable hydrogen gas.[6][7] While this compound is a salt, this highlights the reactivity of the elemental form.

Malonic Acid and Malonates:

-

Malonic acid and its salts can be irritating to the skin, eyes, and respiratory tract.

-

Safety data for sodium malonate indicates it is not classified as a hazardous substance or mixture.

Overall Assessment for this compound:

-

Acute Toxicity: Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for fine chemical powders.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for related strontium compounds like strontium aluminate.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged exposure to high levels of strontium may affect bone.[8]

-

Aspiration Hazard: Not applicable for a solid.

Experimental Protocols for Safety Assessment (General)

While no specific experimental safety protocols for this compound were found, the following are standard assays used to determine the toxicological profile of a new chemical substance:

-

Acute Oral Toxicity (e.g., OECD Guideline 423): This study provides information on the short-term toxic effects of a substance when administered orally. It helps in classifying the substance by its acute toxicity and in determining the LD50 (median lethal dose).

-

Dermal Irritation/Corrosion (e.g., OECD Guideline 404): This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Eye Irritation/Corrosion (e.g., OECD Guideline 405): This assay assesses the potential of a substance to produce irritation or damage to the eye.

-

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Guideline 471): This is a widely used in vitro test to assess the mutagenic potential of a chemical.

Researchers planning to work extensively with this compound should consider commissioning such studies to establish a clear safety profile.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

5.1. Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound powder.

Caption: Recommended Personal Protective Equipment for handling this compound.

5.2. Safe Handling Practices

-

Avoid contact with skin and eyes.[9]

-

Avoid formation of dust and aerosols.[10]

-

Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

5.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Follow recommended storage temperatures: 0 - 4 °C for short-term and -20 °C for long-term storage.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

6.1. First Aid Measures

The following flowchart details the general first aid procedures.

Caption: General first aid procedures for exposure to this compound.

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12]

-

Specific Hazards: May emit toxic fumes under fire conditions.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[12]

6.3. Accidental Release Measures

The workflow for handling a spill is outlined below.

Caption: Workflow for responding to an accidental release of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While this compound holds promise in biomedical research, the lack of specific health and safety data necessitates a cautious and proactive approach to its handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and be prepared for emergency situations. It is imperative to treat this compound as a potentially hazardous substance until comprehensive toxicological data becomes available. By following the general safety principles outlined in this guide, the risks associated with handling this compound can be effectively managed.

References

- 1. medkoo.com [medkoo.com]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Strontium overload and toxicity: impact on renal osteodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.laballey.com [media.laballey.com]

- 5. store.silverlakemarine.com [store.silverlakemarine.com]

- 6. ICSC 1534 - STRONTIUM [inchem.org]

- 7. Strontium - ESPI Metals [espimetals.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Strontium Malonate Nanoparticles: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-based nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery and bone tissue engineering.[1] Strontium is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting resorption.[2][3] When formulated as nanoparticles, strontium compounds can serve as effective carriers for therapeutic agents, offering advantages such as controlled release and targeted delivery. While various strontium-based nanoparticles have been explored, this document focuses on the synthesis and potential applications of strontium malonate nanoparticles. Malonic acid, a dicarboxylic acid, can act as a chelating agent for divalent cations like strontium, forming a stable nanoparticle structure. The biodegradable nature of the malonate component makes these nanoparticles a promising platform for delivering drugs with reduced systemic toxicity.[4][5]

This document provides a detailed, albeit inferred, protocol for the synthesis of this compound nanoparticles, based on established precipitation methods for other strontium and metal-organic nanoparticles. It also outlines characterization techniques and potential applications in drug development, supported by illustrative data.

Data Presentation

Table 1: Illustrative Synthesis Parameters and Resulting Nanoparticle Characteristics

| Parameter | Value | Expected Outcome |

| Precursors | ||

| Strontium Chloride (SrCl₂) Concentration | 0.1 M | Influences particle size and yield |

| Disodium (B8443419) Malonate (Na₂C₃H₂O₄) Concentration | 0.1 M | Affects nucleation and growth rate |

| Reaction Conditions | ||

| Reaction Temperature | 25 °C (Room Temperature) | Controls kinetics of nanoparticle formation |

| Stirring Speed | 500 rpm | Ensures homogenous mixing and uniform particle size |

| Reaction Time | 2 hours | Allows for complete precipitation |

| Nanoparticle Characteristics | ||

| Average Particle Size (DLS) | 150 ± 30 nm | Suitable for intravenous administration |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution |

| Zeta Potential | -25 ± 5 mV | Suggests good colloidal stability |

| Yield | > 90% | High efficiency of the synthesis process |

Table 2: Illustrative Drug Loading and Release Characteristics

| Drug Model | Doxorubicin (B1662922) |

| Loading Parameters | |

| Drug Loading Capacity (DLC) (%) | 8.5 |

| Encapsulation Efficiency (EE) (%) | 75 |

| Release Profile (pH 5.5) | |

| Cumulative Release at 24h (%) | 60 |

| Cumulative Release at 48h (%) | 85 |

| Release Profile (pH 7.4) | |

| Cumulative Release at 24h (%) | 20 |

| Cumulative Release at 48h (%) | 35 |

Note: The data presented in these tables are illustrative and based on typical values for similar metal-organic nanoparticle systems. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Precipitation

This protocol describes a simple precipitation method for the synthesis of this compound nanoparticles.

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Malonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

pH meter

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.

-

Prepare a 0.1 M solution of disodium malonate by dissolving malonic acid in deionized water and adjusting the pH to 7.0 with 1 M NaOH.

-

-

Nanoparticle Precipitation:

-